![molecular formula C18H19ClN2O2S B238209 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with conditions such as arthritis. Celecoxib belongs to the class of drugs called selective COX-2 inhibitors, which work by blocking the action of the enzyme cyclooxygenase-2 (COX-2).
作用机制
Celecoxib works by selectively inhibiting the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. By inhibiting COX-2, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Celecoxib has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, and reducing the risk of cardiovascular events. Celecoxib has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Celecoxib is also relatively easy to synthesize and is readily available. However, one limitation of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it is a drug that is designed for human use, and its effects in animal models may not always be predictive of its effects in humans.
未来方向
There are several future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. Another area of research is the investigation of the potential therapeutic effects of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the safety and efficacy of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in humans, particularly in the context of long-term use and in vulnerable populations such as the elderly.
合成方法
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide involves several steps, including the reaction of 4-bromobenzene with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 4-(methylsulfonyl)phenylboronic acid to form 4-(methylsulfonyl)benzophenone. This compound is then reacted with 4-chlorothiophenol in the presence of a palladium catalyst to form N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide.
科学研究应用
Celecoxib has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. Celecoxib has also been studied for its potential cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of cardiovascular disease.
属性
产品名称 |
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide |
|---|---|
分子式 |
C18H19ClN2O2S |
分子量 |
362.9 g/mol |
IUPAC 名称 |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12(2)18(23)21-15-7-5-14(6-8-15)20-17(22)11-24-16-9-3-13(19)4-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
TXDYHTAVLJRECA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



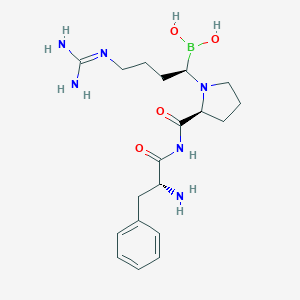
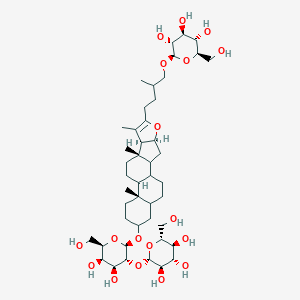
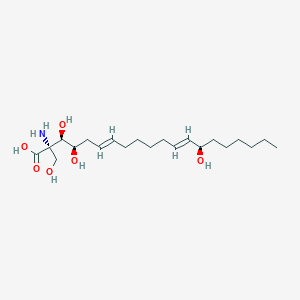
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
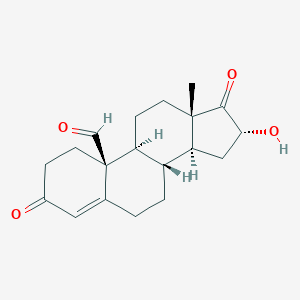
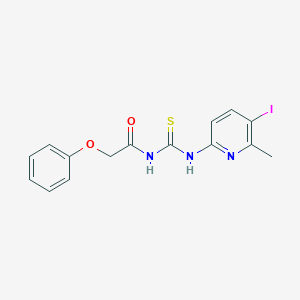

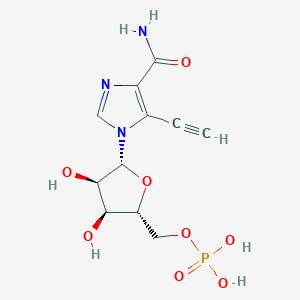
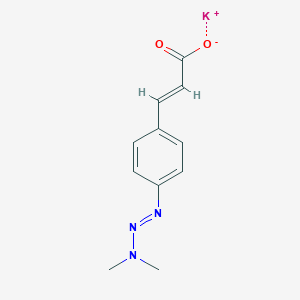
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)